molecular formula C5H9ClO2S B8777908 Methyl 2-chloroethylthioacetate CAS No. 73623-44-6

Methyl 2-chloroethylthioacetate

Cat. No. B8777908
CAS RN: 73623-44-6
M. Wt: 168.64 g/mol
InChI Key: KAOZQKMKOZFDSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloroethylthioacetate is a useful research compound. Its molecular formula is C5H9ClO2S and its molecular weight is 168.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-chloroethylthioacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-chloroethylthioacetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

73623-44-6

Product Name

Methyl 2-chloroethylthioacetate

Molecular Formula

C5H9ClO2S

Molecular Weight

168.64 g/mol

IUPAC Name

methyl 2-(2-chloroethylsulfanyl)acetate

InChI

InChI=1S/C5H9ClO2S/c1-8-5(7)4-9-3-2-6/h2-4H2,1H3

InChI Key

KAOZQKMKOZFDSQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Thionyl chloride (10 ml) was added to a solution of the title compound of Example 9 (9.7 g, 0.06 mole) in methyl alcohol (100 ml) cooled to 5° C. via an ice bath. The ice bath was removed and the reaction stirred for 2.5 hours at room temperature. The methyl alcohol and excess thionyl chloride were removed using a rotary evaporator to give 9.8 g, of an oil which was identified by NMR as the title compound.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Thionyl chloride (10 ml) was added to a solution of the title compound of Example 9 (9.7 g, 0.06 mole) in methyl alcohol (100 ml) cooled to 5° C. via an ice bath. The ice bath was removed and the reaction stirred for 2.5 hours at room temperature. The methyl alcohol and excess thionyl chloride were removed using a rotary evaporator to give 9.8 g, of an oil which was identified by NMR as the title compound.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.